![molecular formula C8H12BrNOSi B14282551 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one CAS No. 138652-39-8](/img/structure/B14282551.png)
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is a compound that features a pyridinone core with a bromo(dimethyl)silyl group attached to the methyl position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with a bromo(dimethyl)silyl reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反应分析
Types of Reactions
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the silicon or pyridinone moiety.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon or pyridinone moiety.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery or biochemical research.
Medicine: The compound could be explored for its potential therapeutic properties, particularly if it can be modified to enhance its biological activity.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, such as in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one depends on its specific application. In general, the compound’s effects are likely mediated by its ability to interact with other molecules through its bromo(dimethyl)silyl and pyridinone moieties. These interactions can influence various molecular targets and pathways, depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
1-{[Chloro(dimethyl)silyl]methyl}pyridin-2(1H)-one: Similar structure but with a chloro group instead of a bromo group.
1-{[Dimethylsilyl]methyl}pyridin-2(1H)-one: Lacks the halogen substituent, which can affect its reactivity and applications.
1-{[Trimethylsilyl]methyl}pyridin-2(1H)-one: Contains a trimethylsilyl group, which can influence its steric and electronic properties.
Uniqueness
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is unique due to the presence of the bromo(dimethyl)silyl group, which imparts distinct reactivity and potential applications compared to its analogs. The bromo group can participate in a variety of substitution reactions, making the compound a versatile building block for further chemical synthesis.
属性
CAS 编号 |
138652-39-8 |
|---|---|
分子式 |
C8H12BrNOSi |
分子量 |
246.18 g/mol |
IUPAC 名称 |
1-[[bromo(dimethyl)silyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C8H12BrNOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-6H,7H2,1-2H3 |
InChI 键 |
MFKKFZGHKRXZSB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CN1C=CC=CC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


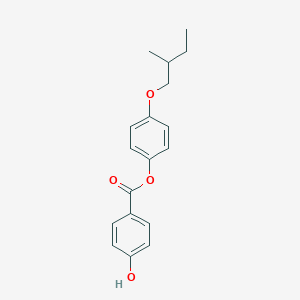
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
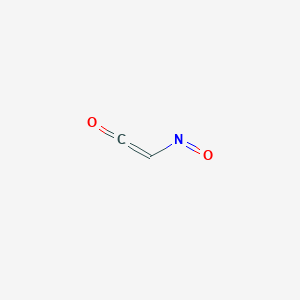
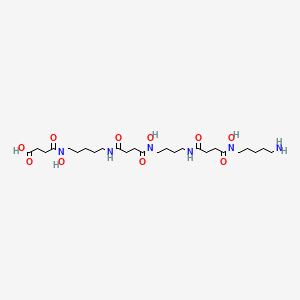
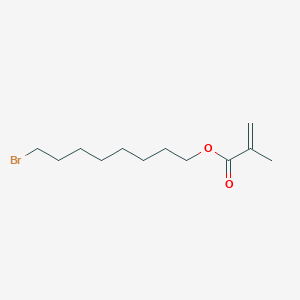
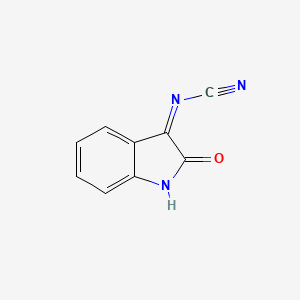

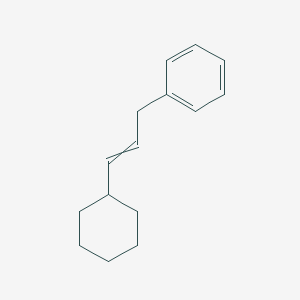
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
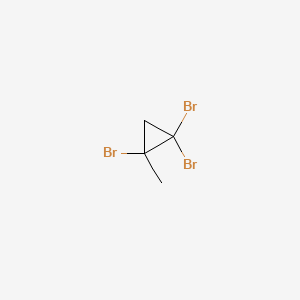
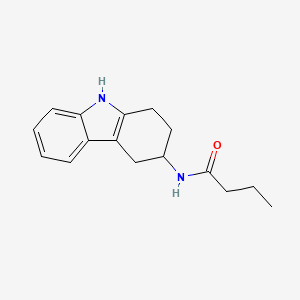


![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
